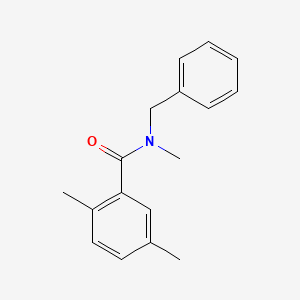![molecular formula C19H16N2O2S B5809796 N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide, also known as HNHA, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of thiosemicarbazones and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide involves the inhibition of ribonucleotide reductase, which is an enzyme involved in DNA synthesis. This inhibition leads to a decrease in the production of deoxyribonucleotides, which are essential for DNA replication. As a result, cancer cells are unable to proliferate and eventually undergo apoptosis.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide has also been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide in lab experiments is its high specificity towards cancer cells. It has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide. One of the areas of research is the optimization of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide synthesis to improve its solubility and bioavailability. Another area of research is the development of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide analogs with improved anti-cancer activity and selectivity towards cancer cells. Additionally, the study of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide in combination with other anti-cancer agents could lead to the development of more effective cancer treatments.
Méthodes De Synthèse
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide can be synthesized by reacting 2-hydroxy-4-methylacetophenone with thiosemicarbazide in the presence of hydrochloric acid and sodium hydroxide. The resulting compound is then treated with 1-naphthylamine to obtain N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide.
Applications De Recherche Scientifique
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide has been studied for its potential use in cancer treatment. It has been found to exhibit anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
IUPAC Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-9-10-16(17(22)11-12)20-19(24)21-18(23)15-8-4-6-13-5-2-3-7-14(13)15/h2-11,22H,1H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVSITQOKFAPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)
![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)

![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)

![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)

![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)


